molecular formula C11H19N5 B14867803 2-(1,4-diazepan-1-yl)-N,N-dimethylpyrimidin-4-amine

2-(1,4-diazepan-1-yl)-N,N-dimethylpyrimidin-4-amine

Cat. No.: B14867803
M. Wt: 221.30 g/mol
InChI Key: HJKWNUTVWPEOIE-UHFFFAOYSA-N
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Description

2-(1,4-Diazepan-1-yl)-N,N-dimethylpyrimidin-4-amine is a chemical compound that belongs to the class of diazepanes and pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-diazepan-1-yl)-N,N-dimethylpyrimidin-4-amine typically involves the reaction of 1,4-diazepane with N,N-dimethylpyrimidin-4-amine under specific conditions. One common method involves the use of a coupling reagent such as carbodiimide to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Diazepan-1-yl)-N,N-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-(1,4-Diazepan-1-yl)-N,N-dimethylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,4-diazepan-1-yl)-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. It is believed to act on certain enzymes or receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is thought to influence neurotransmitter systems in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,4-Diazepan-1-yl)-N,N-dimethylpyrimidin-4-amine stands out due to its specific structural features that allow it to interact uniquely with biological targets. Its combination of diazepane and pyrimidine moieties provides a versatile scaffold for further chemical modifications and applications.

Properties

Molecular Formula

C11H19N5

Molecular Weight

221.30 g/mol

IUPAC Name

2-(1,4-diazepan-1-yl)-N,N-dimethylpyrimidin-4-amine

InChI

InChI=1S/C11H19N5/c1-15(2)10-4-6-13-11(14-10)16-8-3-5-12-7-9-16/h4,6,12H,3,5,7-9H2,1-2H3

InChI Key

HJKWNUTVWPEOIE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC=C1)N2CCCNCC2

Origin of Product

United States

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